Molecular Geometry and Dihedral Angle Comparison
Computational analysis indicates that 2,5-bis(4-bromophenyl)-p-xylene possesses a centroid value of -0.87 and a dihedral angle of 7.1 degrees, establishing it as a molecular acceptor for electron density from other molecules . This contrasts with the non-terphenyl analog 1,4-dibromo-2,5-dimethylbenzene (CAS 1074-24-4), which lacks the extended conjugated pathway and thus exhibits significantly different electronic and steric properties [1]. The extended aromatic framework of the target compound results in a calculated LogP of 7.16240, compared to a substantially lower value for the simpler dibromo analog, indicating a marked difference in hydrophobicity and potential solubility in organic media [2].
| Evidence Dimension | Molecular geometry and electronic properties |
|---|---|
| Target Compound Data | Centroid: -0.87; Dihedral angle: 7.1°; LogP: 7.16240 |
| Comparator Or Baseline | 1,4-Dibromo-2,5-dimethylbenzene (shorter aromatic system) |
| Quantified Difference | Extended conjugated length and higher LogP (~7.16 vs. lower value for shorter analog) |
| Conditions | Computational modeling; dihedral angle derived from molecular structure |
Why This Matters
The specific dihedral angle and extended conjugation directly influence π-π stacking, charge transport properties, and the overall performance of the resulting polymer or small molecule in optoelectronic devices.
- [1] Sigma-Aldrich. 1,4-Dibromo-2,5-dimethylbenzene. CAS: 1074-24-4. View Source
- [2] ChemSrc. 2,5-Bis(4-Bromophenyl)-p-xylene. CAS: 853234-55-6. LogP: 7.16240. View Source
